molecular formula C10H15NO2S B7813970 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol

2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol

Cat. No. B7813970
M. Wt: 213.30 g/mol
InChI Key: IULJJGJXIGQINK-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

A study by Christlieb et al. (2001) explored the stereoselective synthesis of oxetanes, including compounds related to 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol. They developed a Mitsunobu-style procedure for cyclisation of 1,3-diols, demonstrating its utility in synthesizing a range of substrates (Christlieb et al., 2001).

Catalytic Applications

Schulz et al. (2011) discussed the synthesis of a N-salicylaldimine ligand and its vanadium(V) complex from a derivative of this compound. This complex exhibited catalytic activity in the sulfoxidation of (methylsulfanyl)benzene (Schulz et al., 2011).

Synthesis of Bis-1,2,4-Triazole Derivatives

Bekircan and Bektaş (2006) synthesized bis-1,2,4-triazole derivatives using a compound structurally similar to this compound, highlighting its potential in creating novel compounds (Bekircan & Bektaş, 2006).

Development of Dendritic Melamines

Moldovan et al. (2015) used derivatives of this compound for the development of novel dendritic melamines, showcasing its role in advanced material science (Moldovan et al., 2015).

Synthesis of Aliphatic Cyclic Carbonate Monomers

Venkataraman et al. (2013) described the synthesis of functional cyclic carbonate monomers from 2-amino-1,3-propane diols, which includes compounds analogous to this compound. This highlights its potential in creating biodegradable polymers for biomedical and environmental applications (Venkataraman et al., 2013).

properties

IUPAC Name

2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULJJGJXIGQINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937502
Record name 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16854-32-3, 23150-35-8
Record name (S(R*,R*))-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R(R*,R*))-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023150358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The L-threo 2-amino-3-hydroxy-3- (4-methylthiophenyl)propionic acid thus obtained then can be esterified and reduced with sodium borohydrate according to known methods to produce D-threo 2-amino-3-(4-methylthiophenyl)propane-1,3-diol, m.p. 151.9°-152.9° C., [α]D25 -21° (1% in ethanol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol
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